Urea, [(1-phenylcyclohexyl)methyl]-
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Overview
Description
Urea, [(1-phenylcyclohexyl)methyl]- is a derivative of urea, a compound that has been extensively studied and utilized in various fields of chemistry and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For Urea, [(1-phenylcyclohexyl)methyl]-, a common method involves the nucleophilic addition of an amine to potassium isocyanate in water, which is a mild and efficient process . This method avoids the use of organic co-solvents and can be scaled up for industrial production.
Industrial Production Methods: Industrial production of urea derivatives often employs phosgene or its substitutes to generate the necessary isocyanates or carbamoyl chlorides. These intermediates then react with amines to form the desired urea derivatives . The process is designed to be resource-efficient and environmentally friendly, adhering to strict regulatory guidelines.
Chemical Reactions Analysis
Types of Reactions: Urea, [(1-phenylcyclohexyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl or cyclohexyl rings, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amines or alcohols .
Scientific Research Applications
Urea, [(1-phenylcyclohexyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to form stable hydrogen bonds makes it useful in protein-ligand interaction studies.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Urea, [(1-phenylcyclohexyl)methyl]- involves its interaction with specific molecular targets. It primarily acts as an NMDA receptor antagonist, blocking the activity of the NMDA receptor and inhibiting the flux of positive ions into neurons . This action results in various pharmacological effects, including anesthetic and sedative properties.
Comparison with Similar Compounds
Phencyclidine (PCP): A well-known NMDA receptor antagonist with similar pharmacological effects.
Ketamine: Another NMDA receptor antagonist used for its anesthetic properties.
Rolicyclidine: A derivative with similar dissociative and anesthetic effects.
Uniqueness: Urea, [(1-phenylcyclohexyl)methyl]- is unique due to its specific structural modifications, which enhance its stability and interaction with molecular targets. Compared to similar compounds, it may offer improved selectivity and reduced side effects .
Properties
CAS No. |
62636-72-0 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(1-phenylcyclohexyl)methylurea |
InChI |
InChI=1S/C14H20N2O/c15-13(17)16-11-14(9-5-2-6-10-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H3,15,16,17) |
InChI Key |
ZQTPUTOPICIXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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